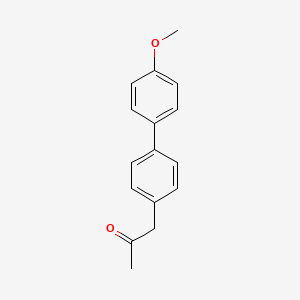

4'-Acetonyl-4-methoxy-biphenyl

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C16H16O2 |

|---|---|

Poids moléculaire |

240.30 g/mol |

Nom IUPAC |

1-[4-(4-methoxyphenyl)phenyl]propan-2-one |

InChI |

InChI=1S/C16H16O2/c1-12(17)11-13-3-5-14(6-4-13)15-7-9-16(18-2)10-8-15/h3-10H,11H2,1-2H3 |

Clé InChI |

RYZKXOUSNULLLC-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)OC |

Origine du produit |

United States |

Chemical Transformations and Reactivity of 4 Acetonyl 4 Methoxy Biphenyl

Oxidation Reactions

The acetyl group of 4'-Acetonyl-4-methoxy-biphenyl is susceptible to various oxidation reactions, offering pathways to valuable carboxylic acid derivatives and products of carbon-carbon bond cleavage.

Selective Oxidation of the Acetonyl/Acetyl Group to Carboxylic Acid Derivatives

A common and selective method for converting a methyl ketone, such as the acetyl group in this compound, into a carboxylic acid is the haloform reaction. This reaction proceeds under basic conditions with the use of a halogen (chlorine, bromine, or iodine). The reaction involves the exhaustive halogenation of the methyl group of the acetyl moiety, followed by nucleophilic acyl substitution by hydroxide, leading to the formation of a carboxylate and a haloform (e.g., chloroform (B151607), bromoform, or iodoform). Subsequent acidification yields the corresponding carboxylic acid, 4'-(4-methoxyphenyl)benzoic acid.

The general transformation can be represented as follows:

Reaction Scheme: Haloform Reaction

This compound + 3 X₂ + 4 NaOH → 4'-(4-methoxyphenyl)benzoate + CHX₃ + 3 NaX + 3 H₂O

4'-(4-methoxyphenyl)benzoate + H₃O⁺ → 4'-(4-methoxyphenyl)benzoic acid + H₂O

| Reagent/Condition | Product | Typical Yield | Reference |

| Br₂, NaOH, then H₃O⁺ | 4'-(4-methoxyphenyl)benzoic acid | Good to Excellent | [General Haloform Reaction Principles] |

| I₂, NaOH, then H₃O⁺ | 4'-(4-methoxyphenyl)benzoic acid | Good to Excellent | [General Haloform Reaction Principles] |

Oxidative Cleavage Reactions

The carbon-carbon bond between the carbonyl group and the biphenyl (B1667301) ring can be cleaved through the Baeyer-Villiger oxidation. This reaction utilizes a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom between the carbonyl carbon and the adjacent aromatic carbon. In the case of this compound, the migratory aptitude of the aryl group is higher than that of the methyl group, leading to the preferential migration of the biphenyl moiety. The product of this reaction is 4-(4-methoxyphenyl)phenyl acetate (B1210297).

Reaction Scheme: Baeyer-Villiger Oxidation

This compound + RCO₃H → 4-(4-methoxyphenyl)phenyl acetate + RCO₂H

| Oxidizing Agent | Solvent | Product | Typical Yield | Reference |

| m-CPBA | CH₂Cl₂ | 4-(4-methoxyphenyl)phenyl acetate | Moderate to Good | [General Baeyer-Villiger Oxidation Principles] |

| Peracetic acid | CH₃CO₂H | 4-(4-methoxyphenyl)phenyl acetate | Moderate to Good | [General Baeyer-Villiger Oxidation Principles] |

Reduction Reactions

The carbonyl group of the acetyl moiety in this compound can be reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group, depending on the reducing agent and reaction conditions employed.

Reduction of the Acetonyl/Acetyl Moiety to Corresponding Alcohols

The reduction of the ketone functionality to a secondary alcohol, 1-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethanol, can be readily achieved using various hydride reagents. The Meerwein-Ponndorf-Verley (MPV) reduction offers a mild and selective method for this transformation. organic-chemistry.orgwikipedia.orgresearchgate.net This reaction employs a metal alkoxide, typically aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol, such as isopropanol, which acts as the hydride donor. organic-chemistry.orgwikipedia.orgresearchgate.net The equilibrium is driven towards the product by distilling off the acetone (B3395972) formed during the reaction.

Reaction Scheme: Meerwein-Ponndorf-Verley Reduction

This compound + Al(O-i-Pr)₃, i-PrOH → 1-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethanol + Acetone

| Reducing System | Solvent | Product | Typical Yield | Reference |

| Al(O-i-Pr)₃ / i-PrOH | Isopropanol | 1-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethanol | Good | organic-chemistry.orgwikipedia.orgresearchgate.net |

| NaBH₄ | Methanol | 1-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethanol | High | [General Ketone Reduction Principles] |

| LiAlH₄ | Diethyl ether | 1-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethanol | High | [General Ketone Reduction Principles] |

Aromatic Substitution Reactions on the Biphenyl Core

The biphenyl core of this compound is susceptible to electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the two existing substituents: the methoxy (B1213986) group and the acetyl group.

The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the acetyl group (-COCH₃) is a deactivating, meta-directing group because of its electron-withdrawing nature through both inductive and resonance effects.

In this compound, the two aromatic rings are electronically distinct. The ring bearing the methoxy group is activated towards electrophilic attack, while the ring with the acetyl group is deactivated. Therefore, electrophilic substitution is expected to occur predominantly on the methoxy-substituted ring. The strong ortho-, para-directing effect of the methoxy group will direct incoming electrophiles to the positions ortho to it (positions 3' and 5'). Steric hindrance from the adjacent phenyl ring might slightly favor substitution at the 3' position over the 5' position.

Friedel-Crafts acylation of the parent compound, 4-methoxybiphenyl (B1664174), has been shown to proceed with high selectivity to yield 4'-acetyl-4-methoxybiphenyl, indicating that acylation occurs preferentially at the para position of the unsubstituted ring. researchgate.net This suggests that in the case of further substitution on this compound, the activated ring will be the primary site of reaction.

Below is a table summarizing the expected major products for common electrophilic aromatic substitution reactions on this compound.

| Reaction | Reagents | Expected Major Product(s) |

| Bromination | Br₂, FeBr₃ | 3'-Bromo-4'-acetyl-4-methoxybiphenyl and 5'-Bromo-4'-acetyl-4-methoxybiphenyl |

| Nitration | HNO₃, H₂SO₄ | 3'-Nitro-4'-acetyl-4-methoxybiphenyl and 5'-Nitro-4'-acetyl-4-methoxybiphenyl |

| Sulfonation | SO₃, H₂SO₄ | 4'-Acetyl-4-methoxybiphenyl-3'-sulfonic acid and 4'-Acetyl-4-methoxybiphenyl-5'-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 3'-Alkyl-4'-acetyl-4-methoxybiphenyl and 5'-Alkyl-4'-acetyl-4-methoxybiphenyl |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | 3'-Acyl-4'-acetyl-4-methoxybiphenyl and 5'-Acyl-4'-acetyl-4-methoxybiphenyl |

Nucleophilic Aromatic Substitution of the Methoxy Group

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. libretexts.org In the context of this compound, the direct displacement of the methoxy group (-OCH3) by a nucleophile presents significant challenges. The methoxide (B1231860) ion (CH3O-) is a poor leaving group due to its strong basicity. stackexchange.com Classical SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the reaction. libretexts.org In this compound, the acetonyl group is not sufficiently electron-withdrawing to activate the ring for classical SNAr at the methoxy position.

However, under specific and often harsh conditions, or through alternative mechanistic pathways, the substitution of the methoxy group can be achieved. One such pathway is the concerted nucleophilic aromatic substitution (cSNAr), which does not proceed through a stable Meisenheimer intermediate. nih.gov This pathway is less dependent on the presence of strong electron-withdrawing groups. For instance, amination of methoxyarenes has been accomplished using strong bases like sodium hydride in the presence of additives such as lithium iodide, which can facilitate a cSNAr-type mechanism. ntu.edu.sg Such a transformation on this compound would likely require a strong nucleophile and forcing conditions to overcome the inherent low reactivity of the methoxy group as a leaving group.

| Reaction Type | Leaving Group | Required Conditions for Substitution | Plausible Mechanism |

| Nucleophilic Aromatic Substitution | Methoxy (-OCH3) | Strong nucleophile, high temperature, potential for strong base and additives. ntu.edu.sg | Concerted Nucleophilic Aromatic Substitution (cSNAr). nih.gov |

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. wikipedia.org The regioselectivity of this reaction on a substituted biphenyl system like this compound is governed by the electronic effects of the existing substituents.

The methoxy group (-OCH3) is a powerful activating group and an ortho, para-director. youtube.com This is due to the resonance donation of its lone pair of electrons into the aromatic ring, which increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack. youtube.comlibretexts.org The acetonyl group (-CH2COCH3) attached to the second phenyl ring will have a deactivating effect on that ring through inductive electron withdrawal, but its primary influence on the methoxy-substituted ring is steric.

Considering the methoxy-substituted ring, electrophilic attack will be directed to the positions ortho and para to the methoxy group. However, the para position is occupied by the other phenyl ring. Therefore, substitution is expected to occur predominantly at the positions ortho to the methoxy group. The biphenyl linkage itself can influence the reactivity, with the second ring acting as a bulky substituent. libretexts.org

The regioselectivity can be summarized as follows:

| Substituent | Electronic Effect | Directing Influence | Predicted Site of Electrophilic Attack |

| Methoxy (-OCH3) | Activating, Resonance Donating | ortho, para | Positions ortho to the methoxy group. |

| 4'-Acetonylphenyl | Steric hindrance | - | Influences the ratio of ortho isomers. |

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.org For this compound, these reactions would yield products where the electrophile has added to one of the carbons adjacent to the methoxy group. The presence of the bulky 4'-acetonylphenyl group might lead to a preference for substitution at the less sterically hindered ortho position.

Derivatization and Functionalization Strategies

The presence of both a ketone and an ether functional group in this compound provides multiple avenues for its derivatization and functionalization, allowing for the synthesis of a variety of related compounds.

Condensation Reactions with Aldehydes (e.g., Chalcone (B49325) Formation)

The acetonyl group, being a ketone, can undergo condensation reactions with aldehydes. A prominent example is the Claisen-Schmidt condensation, which is a base-catalyzed reaction between a ketone and an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone. pharmainfo.inscitepress.org

In this reaction, a base abstracts an acidic α-proton from the acetonyl group of this compound to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the chalcone derivative. rasayanjournal.co.inmagritek.com

The general reaction scheme is as follows:

This compound + Ar-CHO --(Base)--> 1-(4'-methoxybiphenyl-4-yl)-4-aryl-but-3-en-2-one + H2O

This reaction is versatile, as a wide range of substituted aromatic aldehydes can be used to generate a library of chalcone derivatives with varying electronic and steric properties. researchgate.net These chalcones are themselves valuable synthetic intermediates. pharmainfo.in

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

| This compound | Aromatic Aldehyde (Ar-CHO) | Claisen-Schmidt Condensation | Chalcone |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrations

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Detailed experimental UV-Vis absorption spectra for 4'-Acetonyl-4-methoxy-biphenyl have not been located in the reviewed literature. The electronic spectrum of this molecule is expected to be dominated by π → π* transitions associated with the conjugated biphenyl (B1667301) system and the aromatic ketone chromophore. The methoxy (B1213986) group, acting as an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted biphenyl. Additionally, the carbonyl group of the acetonyl moiety introduces a weaker n → π* transition at a longer wavelength. For a related compound, 4-Methoxybiphenyl (B1664174), the UV/Visible spectrum shows a strong absorption peak around 260 nm. nist.gov The extended conjugation and the presence of the acetyl group in this compound would likely shift this absorption to a longer wavelength.

Fluorescence Spectroscopy Studies

Specific fluorescence spectroscopy studies for this compound are not available in the published literature reviewed. Biphenyl derivatives are known to be fluorescent, and their emission properties are highly sensitive to their molecular structure and environment. mdpi.com The extent of conjugation, the nature of substituents, and the planarity of the biphenyl rings are critical factors that influence the fluorescence quantum yield and emission wavelength. rsc.org Investigation into the photoluminescence of this compound would provide valuable insight into its excited-state dynamics.

X-ray Crystallography

The definitive three-dimensional structure of this compound in the solid state has been elucidated by single-crystal X-ray diffraction.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Crystallographic studies have demonstrated that this compound crystallizes in a noncentrosymmetric system. The unit cell contains four molecules arranged in a highly ordered fashion that facilitates dipole parallel-alignment. The key crystallographic parameters are summarized in the table below.

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a | 7.900(6) Å |

| b | 5.429(4) Å |

| c | 26.80(2) Å |

Data sourced from BenchChem.

Intermolecular Interactions and Crystal Packing Motives (e.g., Arene-Arene Stacking, C-H...O Hydrogen Bonding)

The crystal structure of 4'-Acetyl-4-methoxy-biphenyl (AMB) is distinguished by a highly organized, polar arrangement of its molecules. nih.gov The crystal packing is primarily governed by a combination of dipole-dipole forces and specific intermolecular interactions, leading to a noncentrosymmetric lattice. nih.gov The fundamental difference in packing motives when compared to similar molecules like 4-methoxyacetophenone is attributed to the influence of lateral arene-arene interactions. nih.gov

A key feature of the AMB crystal structure is the parallel alignment of the planar molecules, which are found in a syn-conformation. nih.gov This alignment results in a significant portion (approximately 53%) of the maximum possible polar alignment, with molecular dipole moments of about 5.4 Debye arranged in a parallel fashion. nih.gov This type of organization is crucial for the material's properties. The lattice architecture is comparable to other parallel-aligned polar biphenyls, such as 4'-n-butoxy-4-cyanobiphenyl and 4'-dimethylamino-4-cyanobiphenyl. nih.gov

The crystallographic data for 4'-Acetyl-4-methoxy-biphenyl is summarized in the table below.

| Crystal Data for 4'-Acetyl-4-methoxy-biphenyl | |

| Parameter | Value |

| Chemical Formula | C₁₅H₁₄O₂ |

| Crystal System | Orthorhombic |

| Space Group | Pna2(1) |

| a (Å) | 7.900(6) |

| b (Å) | 5.429(4) |

| c (Å) | 26.80(2) |

| Conformation | syn |

| Alignment | Parallel |

Data sourced from Glaser et al., 2006. nih.gov

Investigation of Positional Disorder within Crystal Structures

Positional disorder is a phenomenon in crystallography where an atom or a group of atoms is found to occupy two or more alternative positions within the crystal lattice. This can arise from static distribution of different conformations throughout the crystal or dynamic motion. In the context of substituted biphenyls, flexible groups like methoxy are particularly susceptible to positional disorder.

A pertinent example is found in the crystal structure of a closely related compound, (E)-1-(4′-methoxy-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one, which crystallizes with two independent molecules (A and B) in the asymmetric unit. researchgate.net In this structure, the methoxy group exhibits positional disorder in both independent molecules. researchgate.net This means the methyl group of the methoxy substituent occupies two distinct positions with different probabilities (occupancies).

For molecule A, the disorder is minor, with the major component having an occupancy of 97.9% and the minor component just 2.1%. researchgate.net However, in molecule B, the disorder is much more pronounced, with the two positions being almost equally populated, having refined occupancy ratios of 55% and 45%. researchgate.net This disorder reflects the conformational flexibility of the C(aryl)-O bond and the relatively flat potential energy surface for rotation, allowing the methyl group to adopt slightly different orientations within the crystal packing environment. The analysis of such disorder is critical for an accurate refinement of the crystal structure and for understanding the conformational dynamics of the molecule in the solid state.

| Positional Disorder of Methoxy Group in a Related Biphenyl Compound | ||

| Molecule | Occupancy of Major Position | Occupancy of Minor Position |

| Molecule A | 0.979 (4) | 0.021 (4) |

| Molecule B | 0.55 (4) | 0.45 (4) |

Data sourced from Arshad et al., 2016. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are performed by solving the Schrödinger equation for the molecular system, typically using approximation methods like Density Functional Theory (DFT) or Hartree-Fock (HF). nih.govrasayanjournal.co.ineurjchem.com These methods can predict a wide range of molecular properties before a compound is ever synthesized.

Geometry Optimization and Conformational Analysis (e.g., DFT)

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. Using methods like DFT with a suitable basis set (e.g., B3LYP/6-311G++) niscpr.res.in, the calculation finds the lowest energy arrangement of the atoms.

For 4'-Acetonyl-4-methoxy-biphenyl, a key aspect of this analysis would be the dihedral angle between the two biphenyl (B1667301) rings. This angle is influenced by the steric and electronic effects of the methoxy (B1213986) and acetonyl substituents. A conformational analysis would be performed by systematically rotating the bonds—particularly the bond connecting the two phenyl rings and the bonds within the acetonyl group—to identify all stable conformers and the energy barriers between them. The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformer would be determined. In similar biphenyl structures, optimized geometries calculated via DFT have shown good agreement with experimental data from X-ray crystallography. researchgate.netrasayanjournal.co.in

Electronic Structure Analysis (HOMO-LUMO Energies, Charge Distribution, Frontier Molecular Orbitals)

Understanding the electronic structure is key to predicting a molecule's reactivity and its optical and electronic properties. ossila.com This analysis focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO-LUMO Energies: The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.comnih.gov The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is the HOMO-LUMO gap. ossila.comwikipedia.org A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. niscpr.res.innih.gov For related biphenyls, this gap has been calculated to be in the range of 4.0 to 4.6 eV. niscpr.res.inresearchgate.net

Charge Distribution: Analysis of the distribution of electron density would reveal the partial charges on each atom in this compound. This helps identify which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic).

Below is a hypothetical data table illustrating the kind of results a DFT calculation would yield for this analysis.

| Parameter | Predicted Value (Arbitrary Units) | Significance |

| EHOMO | -X.XX eV | Electron-donating ability |

| ELUMO | -Y.YY eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Z.ZZ eV | Chemical reactivity and stability |

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Theoretical vibrational frequency calculations predict the frequencies of molecular vibrations (stretching, bending, twisting) that correspond to peaks in infrared (IR) and Raman spectra. researchgate.net These calculations are crucial for assigning the bands observed in experimental spectra to specific atomic motions. researchgate.net

By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. The calculated frequencies are often scaled by a factor to correct for approximations in the computational method and to improve agreement with experimental data. researchgate.netmdpi.com Key vibrational modes to analyze would include the C=O stretch of the acetonyl group, the C-O stretches of the methoxy group, and the characteristic vibrations of the biphenyl core.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.netchemrxiv.org It is an invaluable tool for predicting how a molecule will interact with other charged species.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these would be expected around the oxygen atoms of the carbonyl and methoxy groups. niscpr.res.inchemrxiv.org

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around hydrogen atoms. niscpr.res.inchemrxiv.org

Green/Yellow Regions: Represent areas of near-neutral potential.

The MEP map provides a visual guide to the molecule's reactive sites and potential for intermolecular interactions like hydrogen bonding. researchgate.net

Fukui Function Analysis for Reactivity Site Prediction

Fukui functions are used within DFT to identify the most reactive sites in a molecule with greater precision than MEP maps alone. They quantify how the electron density at a specific point in the molecule changes with the addition or removal of an electron. This analysis helps to pinpoint the exact atoms most likely to be involved in nucleophilic, electrophilic, or radical attacks.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewisc.edu This method provides detailed insights into the electronic structure and bonding.

For this compound, NBO analysis would be used to:

Analyze Charge Transfer: It quantifies the delocalization of electron density from filled "donor" orbitals (like lone pairs or bonding orbitals) to empty "acceptor" orbitals (typically antibonding orbitals). wisc.eduresearchgate.net

Evaluate Hyperconjugative Interactions: These interactions, such as the delocalization of electron density from a C-H bond into an adjacent empty π* orbital, contribute significantly to molecular stability. The strength of these donor-acceptor interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization. researchgate.net

A hypothetical NBO analysis table might look like this:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O1) | σ* (C-C) | XX.X | Lone Pair -> Antibond |

| σ (C-H) | π* (C=C) | YY.Y | Hyperconjugation |

This analysis would elucidate the electronic interactions responsible for the stability and conformational preferences of the molecule. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of this compound, MD simulations can provide detailed insights into its dynamic behavior, including conformational changes and interactions with its environment.

Conformational Dynamics and Flexibility of Biphenyl Systems

The conformational flexibility of biphenyl compounds is a key determinant of their physical and chemical properties. Biphenyl itself is not planar, with the two phenyl rings being twisted relative to each other due to steric hindrance between the ortho-hydrogen atoms libretexts.org. The degree of this twist, defined by the dihedral angle between the planes of the two rings, is influenced by the nature and position of substituents.

For substituted biphenyls, rotation around the central carbon-carbon single bond can be hindered, leading to the possibility of atropisomerism, where conformational isomers can be isolated due to a high rotational barrier libretexts.org. The ease of interconversion between different conformations depends on the size of the ortho substituents libretexts.org. In the case of this compound, the substituents are in the para positions and are not expected to create a significant barrier to rotation around the biphenyl linkage at room temperature. However, the interplay between the electronic effects of the methoxy and acetonyl groups and their interactions with the solvent can influence the preferred dihedral angle and the dynamics of its fluctuation.

Table 1: Factors Influencing Conformational Dynamics of Biphenyl Systems

| Factor | Description | Reference |

| Steric Hindrance | Repulsive forces between atoms that are in close proximity. In biphenyls, this primarily involves the ortho substituents. | libretexts.org |

| Electronic Effects | The influence of substituent groups on the electron distribution of the molecule, which can affect bond lengths and angles. | |

| Solvent Effects | Interactions with the surrounding solvent molecules can stabilize certain conformations over others. | mdpi.comresearchgate.net |

| Temperature | Higher temperatures provide more kinetic energy to overcome rotational barriers. | libretexts.org |

Simulation of Intermolecular Interactions

The methoxy and acetonyl groups of this compound are capable of engaging in various intermolecular interactions, which can be crucial for understanding its behavior in condensed phases. The oxygen atoms in both the methoxy and acetonyl groups can act as hydrogen bond acceptors cardiff.ac.uk. Additionally, the aromatic rings can participate in π-π stacking and C-H···π interactions researchgate.net.

Molecular dynamics simulations are well-suited to study these interactions in detail. By placing the molecule in a simulation box with other molecules of the same type or with solvent molecules, it is possible to observe the formation and breaking of non-covalent bonds. For instance, simulations can reveal the preferred orientation of two interacting this compound molecules, whether they tend to align in a parallel or T-shaped manner, and the role of specific functional groups in mediating these interactions. Studies on similar para-substituted biphenyl derivatives have shown the importance of specific intermolecular contacts, such as C-H···O, in determining the crystal packing researchgate.net.

The simulation of 4'-n-hexyl-4'-cyanobiphenyl at an air-water interface demonstrated how MD can be used to understand the morphology and structure of adsorbed molecules, including their orientation and interactions with the aqueous phase iphy.ac.cn. Similarly, MD simulations of this compound could elucidate its behavior at interfaces or in different solvent environments, providing insights into its solubility and partitioning behavior.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemical compounds based on their molecular structure. These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally measured property.

Theoretical Prediction of Chemical Properties (e.g., Lipophilicity)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient between n-octanol and water (log P), is a critical parameter in drug design and environmental science as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties orientjchem.org. QSPR models are frequently used for the theoretical prediction of log P.

For this compound, a QSPR model for lipophilicity would involve calculating a variety of molecular descriptors. These can be classified into several categories:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Based on the 2D structure (e.g., topological indices, connectivity indices).

3D descriptors: Based on the 3D conformation of the molecule (e.g., molecular surface area, volume).

Various computational methods, from empirical fragment-based approaches to more sophisticated quantum chemical calculations, can be used to derive these descriptors ub.edu. For instance, thermodynamic descriptors like HOMO and LUMO energies, and Gibbs Free Energy have been used to predict lipophilicity orientjchem.orgresearchgate.net. Once a set of relevant descriptors is selected, a mathematical equation is developed using statistical methods like multiple linear regression to correlate the descriptors with the experimental log P values of a training set of molecules orientjchem.orgresearchgate.net. This model can then be used to predict the log P of this compound. A recent study developed a new class of lipophilic pyrimidine-biphenyl herbicides using an integrated experimental-computational approach, highlighting the utility of such predictive models nih.govmdpi.com.

Table 2: Examples of Molecular Descriptors Used in QSPR for Lipophilicity Prediction

| Descriptor Type | Example | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in a molecule. |

| Topological | Wiener Index | A distance-based index that reflects the branching of the molecular skeleton. |

| Geometrical | Molecular Surface Area | The surface area of the molecule, which influences interactions with the solvent. |

| Quantum Chemical | HOMO/LUMO Energies | The energies of the highest occupied and lowest unoccupied molecular orbitals, related to reactivity. |

| Thermodynamic | Gibbs Free Energy | A measure of the total energy of the system that is available to do work. |

Correlation of Computational Descriptors with Experimental Data

The success of any QSPR model relies on the quality of the correlation between the calculated computational descriptors and the available experimental data. For this compound, this would involve gathering experimental data for a series of related biphenyl compounds for a property of interest.

For example, to build a model for predicting the torsional barrier in substituted biphenyls, one would need experimental values for the Gibbs energy of activation for a set of known compounds. Then, computational methods like Density Functional Theory (DFT) can be used to calculate theoretical torsional barriers researchgate.netsemanticscholar.orgrsc.org. A benchmarking study on substituted biphenyls found that certain DFT functionals, when combined with corrections for dispersive interactions and solvation effects, provided very accurate results relative to experimental values researchgate.netrsc.org.

The correlation between the computational and experimental data is typically assessed using statistical metrics such as the coefficient of determination (R²), which indicates how well the model explains the variance in the experimental data. A high R² value suggests a strong correlation and a predictive model. Such validated models could then be applied to this compound to predict properties for which experimental data is not yet available.

Structure Reactivity Relationship Studies of 4 Acetonyl 4 Methoxy Biphenyl and Derivatives

Influence of Methoxy (B1213986) and Acetonyl/Acetyl Substituents on Aromatic Reactivity and Selectivity

The methoxy group (-OCH₃) , located on one of the phenyl rings, is a strong activating group and is ortho, para-directing. This is due to the +M (mesomeric) effect, where the lone pairs on the oxygen atom are delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. This increased electron density makes these positions more susceptible to attack by electrophiles.

Conversely, the acetonyl group (-CH₂COCH₃) , which for the purpose of aromatic reactivity can be considered electronically similar to the closely related acetyl group (-COCH₃) , is a deactivating group and is meta-directing. The carbonyl group is strongly electron-withdrawing through both a -I (inductive) effect and a -M effect, which withdraws electron density from the aromatic ring. This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most likely site for electrophilic attack.

In 4'-Acetonyl-4-methoxy-biphenyl, these substituent effects are distributed across the two rings. The ring bearing the methoxy group is activated towards EAS, while the ring with the acetonyl group is deactivated. Consequently, electrophilic substitution is expected to occur preferentially on the electron-rich, methoxy-substituted ring. The directing influence of the methoxy group will favor substitution at the positions ortho to it (positions 3' and 5').

| Substituent | Electronic Effect | Influence on Reactivity | Directing Effect |

|---|---|---|---|

| Methoxy (-OCH₃) | Electron-donating (+M, -I) | Activating | Ortho, Para |

| Acetonyl (-CH₂COCH₃) / Acetyl (-COCH₃) | Electron-withdrawing (-M, -I) | Deactivating | Meta |

Electronic and Steric Effects on Reaction Kinetics and Thermodynamics

The electronic effects of the methoxy and acetonyl/acetyl groups have a profound impact on the kinetics of reactions involving this compound. The electron-donating methoxy group stabilizes the arenium ion intermediate formed during electrophilic aromatic substitution on its ring, thereby lowering the activation energy and increasing the reaction rate. In contrast, the electron-withdrawing acetonyl/acetyl group destabilizes the arenium ion intermediate on its ring, increasing the activation energy and slowing down the reaction rate.

Therodynamically, the stability of the products is influenced by the position of substitution. The formation of a product where a new substituent is placed in a sterically unhindered position and where electronic stabilization is maximized will be thermodynamically favored.

Mechanistic Elucidation through Structure-Reactivity Correlations

The mechanism of electrophilic aromatic substitution on this compound can be elucidated by considering the structure-reactivity correlations. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate (arenium ion or sigma complex).

The strong activating and ortho, para-directing nature of the methoxy group suggests that the rate-determining step for substitution on the activated ring is the formation of the arenium ion. The resonance structures of the arenium ion show that the positive charge is delocalized onto the oxygen atom of the methoxy group when the electrophile attacks at the ortho or para positions, providing significant stabilization.

For the deactivated ring, the electron-withdrawing nature of the acetonyl/acetyl group makes the formation of the arenium ion energetically less favorable. The positive charge in the intermediate is destabilized by the adjacent electron-withdrawing group, particularly when the attack is at the ortho or para positions. This explains the meta-directing effect, as the meta position keeps the positive charge further away from the deactivating group.

Comparative Reactivity Analysis with Related Biphenyl (B1667301) Derivatives

The reactivity of this compound can be better understood by comparing it with other biphenyl derivatives.

Biphenyl: Biphenyl itself is more reactive than benzene (B151609) in electrophilic aromatic substitution, and the phenyl group is an ortho, para-director. quora.com this compound is expected to be more reactive than biphenyl on the methoxy-substituted ring due to the strong activating effect of the methoxy group.

4-Methoxybiphenyl (B1664174): This compound is highly activated towards electrophilic substitution on the methoxy-containing ring. The reactivity of the activated ring in this compound will be similar to that of 4-methoxybiphenyl, although the deactivating group on the other ring might have a minor through-space or through-bond electronic effect.

4-Acetylbiphenyl: This derivative is deactivated towards electrophilic substitution. The reactivity of the acetyl-substituted ring in this compound will be comparable to that of 4-acetylbiphenyl.

4,4'-Diacetylbiphenyl: With two deactivating acetyl groups, this molecule is significantly less reactive towards electrophilic substitution than this compound.

| Compound | Substituents | Expected Relative Reactivity | Primary Site of Substitution |

|---|---|---|---|

| 4,4'-Dimethoxybiphenyl | Two activating (-OCH₃) | Highest | Ortho to a methoxy group |

| 4-Methoxybiphenyl | One activating (-OCH₃) | High | Ortho/para to the methoxy group |

| This compound | One activating (-OCH₃), one deactivating (-CH₂COCH₃) | Moderate (on the activated ring) | Ortho to the methoxy group |

| Biphenyl | None | Moderate | Ortho/para positions |

| 4-Acetylbiphenyl | One deactivating (-COCH₃) | Low | Meta to the acetyl group on the unsubstituted ring |

| 4,4'-Diacetylbiphenyl | Two deactivating (-COCH₃) | Lowest | Meta to an acetyl group |

Advanced Research Applications in Chemical and Materials Sciences

Role as a Key Synthetic Intermediate and Building Block

The molecular framework of 4'-Acetonyl-4-methoxy-biphenyl offers multiple reactive sites, making it an adaptable intermediate for organic synthesis. The biphenyl (B1667301) scaffold provides a stable, semi-rigid core, while the methoxy (B1213986) and acetonyl groups offer opportunities for a wide range of chemical transformations.

This compound serves as a valuable precursor for constructing more complex molecules. The reactivity of the ketone within the acetonyl group is particularly significant, allowing for the extension of the molecular structure. For instance, the acetyl group of acetophenones, which is structurally similar to the acetonyl group, is known to undergo various transformations to produce a diverse range of substances, including heterocyclic compounds. ichem.md

One common strategy involves the Claisen-Schmidt condensation, where the ketone reacts with aldehydes to form α,β-unsaturated ketones, often referred to as chalcones. ichem.md These chalcones are versatile intermediates for synthesizing various heterocyclic systems. Furthermore, the carbonyl group can be reduced to a secondary alcohol, introducing a new chiral center and a functional group that can be used for subsequent esterification or etherification reactions, thus enabling the assembly of elaborate molecular designs. The presence of the biphenyl moiety is also crucial, as it is a fundamental backbone in numerous biologically active natural products and marketed drugs. nih.gov

The biphenyl core of this compound acts as a robust scaffold for developing new series of chemical compounds with tailored properties. In medicinal chemistry and drug discovery, the biphenyl unit is recognized as a privileged structure, appearing in a wide array of pharmacologically active agents. arabjchem.org For example, derivatives of 4-biphenyl acetic acid have been synthesized and investigated for their anti-inflammatory, analgesic, and antibacterial activities. asianpubs.org

By modifying the acetonyl and methoxy groups or by introducing additional substituents onto the aromatic rings, researchers can systematically alter the molecule's steric and electronic properties. This modular approach allows for the creation of libraries of novel biphenyl derivatives for screening in various applications, from pharmaceuticals to materials science. The synthesis of N-substituted 4-biphenyl acetamide derivatives, for instance, highlights how the core structure can be elaborated to produce compounds with potential therapeutic applications. asianpubs.org

The following table showcases examples of complex molecules synthesized using a biphenyl scaffold, illustrating the versatility of this structural motif.

| Derivative Class | Synthetic Precursor | Key Transformation | Potential Application |

| Chalcones | Acetophenone derivative | Claisen-Schmidt Condensation | Synthesis of Heterocycles |

| N-Substituted Amides | Biphenyl Acetic Acid | Amide Coupling | Anti-inflammatory, Analgesic |

| Tetrahydropyrazolopyridinones | p-methoxyphenyl derivative | [3+2] Cycloaddition | Anticoagulants (Factor Xa inhibitors) sci-hub.box |

| Biologically Active Esters | Biphenyl Acetic Acid | Esterification | Agrochemicals, Pharmaceuticals |

Applications in Materials Science

The inherent properties of the this compound scaffold—namely its rigidity, linearity, and polarity—make it and its derivatives attractive candidates for various applications in materials science, particularly in the realm of organic electronics and photonics.

The design of polar materials is crucial for applications in nonlinear optics, ferroelectric devices, and crystal engineering. This compound possesses structural features that impart a significant molecular dipole moment. A closely related compound, 4'-Acetyl-4-methoxybiphenyl (AMB), has been synthesized and its crystal structure analyzed, revealing a noncentrosymmetric, polar crystal lattice. nih.govnih.govacs.org

The methoxy group acts as an electron-donating group, while the carbonyl in the acetonyl group acts as an electron-withdrawing group. This "push-pull" arrangement across the conjugated biphenyl system results in a large permanent dipole moment, calculated to be approximately 5.4 Debye for AMB. nih.govnih.gov In the solid state, these molecules can align in a parallel fashion, leading to a macroscopic crystal dipole moment. nih.govnih.govacs.org This property of dipole parallel-alignment is a key goal in the rational design of polar materials, and the biphenyl scaffold with such donor-acceptor substituents provides a valuable blueprint for achieving this. nih.govacs.org

| Property | Value for 4'-Acetyl-4-methoxybiphenyl (AMB) | Significance |

| Crystal System | Orthorhombic nih.govnih.gov | Determines molecular packing and bulk properties. |

| Space Group | Pna2(1) (Noncentrosymmetric) nih.govnih.gov | A prerequisite for bulk polarity and second-order nonlinear optical activity. |

| Molecular Dipole Moment | ~5.4 Debye nih.govnih.gov | Indicates high molecular polarity. |

| Degree of Dipole Alignment | ~53% of Maximal Polar Alignment nih.govnih.gov | Demonstrates significant spontaneous alignment, leading to a polar material. |

The biphenyl unit is a classic mesogen, a core component of molecules that exhibit liquid crystalline phases. Its rigidity and linear shape are conducive to the formation of ordered, fluid phases like the nematic phase. google.comrsc.org The structure-property relationships in biphenyl-based liquid crystals are well-studied; factors such as the length of terminal alkyl chains, the presence of polar groups (like methoxy), and lateral substituents all influence the type of mesophase and the temperature range over which it is stable. researchgate.nettandfonline.comresearchgate.net The introduction of polar groups can affect the dielectric anisotropy, a key parameter for display applications. tandfonline.com

In the field of Organic Light-Emitting Diodes (OLEDs), biphenyl derivatives are extensively used as host materials in the emissive layer or as charge-transporting materials. nih.govacs.orgresearchgate.net The biphenyl core provides good thermal stability and a wide bandgap, which is necessary for hosting phosphorescent emitters, particularly for blue light emission. nih.govacs.org By attaching electron-transporting or hole-transporting moieties to the biphenyl scaffold, researchers can create bipolar host materials that facilitate balanced charge injection and recombination within the emissive layer, leading to high-efficiency OLEDs. nih.govacs.org

The acetonyl group in this compound is structurally an aromatic ketone, similar to acetophenone. Aromatic ketones are well-known for their rich photochemistry and are widely used as photosensitizers. studyraid.comrsc.orgacs.org Upon absorption of UV light, acetophenone efficiently undergoes intersystem crossing from the excited singlet state (S1) to the triplet state (T1) with a quantum yield near unity. rsc.orgresearchgate.net

This triplet state is a powerful reactive intermediate. It can act as a photosensitizer in two primary ways to initiate polymerization:

Energy Transfer: The excited triplet ketone can transfer its energy to a monomer molecule, promoting the monomer to its own triplet state, which can then initiate polymerization. This process is utilized in [2+2] cycloadditions and other photoreactions. studyraid.com

Radical Generation: The excited ketone can abstract a hydrogen atom from a suitable donor (like an amine or solvent) or undergo Norrish Type I cleavage, breaking the bond adjacent to the carbonyl group. studyraid.com Both pathways generate free radicals that can directly initiate the polymerization of vinyl monomers. studyraid.combeilstein-journals.orgnih.govnih.gov

The combination of a biphenyl chromophore with the reactive acetonyl group suggests that this compound could serve as an effective photoinitiator for free-radical polymerization under UV irradiation.

Research in Catalysis

The biphenyl scaffold is a privileged structure in chemical research, serving as a foundational component in the design of molecules for a wide array of applications. In the realm of catalysis, its rigid yet conformationally flexible nature, combined with the ease of functionalization at multiple positions, allows for the fine-tuning of steric and electronic properties. This versatility has made biphenyl derivatives, such as this compound, subjects of interest for advanced catalytic systems. The following sections explore the application of this structural motif in transition metal and photoredox catalysis.

Ligand Design Based on Biphenyl Motifs for Transition Metal Catalysis

The development of phosphine (B1218219) ligands for transition metal-catalyzed reactions has been transformative for chemical synthesis. nih.gov Ligands based on the biphenyl backbone, often referred to as biaryl phosphines, have been particularly impactful, enabling previously challenging or impossible chemical transformations. nih.govwikipedia.org These ligands coordinate to a transition metal center, and by modifying their structure, researchers can precisely control the catalytic activity and selectivity of the resulting metal complex. nih.gov

The effectiveness of biaryl phosphine ligands stems from the tunable steric and electronic properties conferred by the biphenyl framework. nih.govtcichemicals.com Bulky substituents on the phosphorus atom and on the biphenyl rings create a sterically demanding environment around the metal center, which can promote crucial steps in the catalytic cycle, such as reductive elimination. tcichemicals.com Furthermore, the electronic nature of the biphenyl rings can be modified with electron-donating or electron-withdrawing groups to modulate the electron density at the metal center, thereby influencing its reactivity. nih.govchemrxiv.org

A prominent class of these ligands are the dialkylbiaryl phosphines, which have demonstrated exceptional performance in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Negishi coupling. nih.govwikipedia.org The general structure involves a phosphine group attached to one of the phenyl rings of the biphenyl core. The substituents on the phosphorus and the second phenyl ring can be varied to create a library of ligands with distinct properties.

In the context of this compound, its structure could be envisioned as a precursor to a ligand. If a phosphine group were introduced, typically at the 2-position of one ring, the substituents at the 4 and 4' positions would play a significant role:

4-methoxy group: This is a strong electron-donating group. Its presence would increase the electron density on the biphenyl backbone and, by extension, on the phosphorus atom. This enhanced electron-donating ability would make the ligand a stronger σ-donor to the metal center, potentially increasing the rate of oxidative addition in a catalytic cycle. chemrxiv.org

Below is a table of representative biaryl phosphine ligands that illustrates the structural diversity and their utility in catalysis.

| Ligand Name | Structure | Typical Application(s) |

| JohnPhos | 2-(Di-tert-butylphosphino)biphenyl | Suzuki, Buchwald-Hartwig Amination |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Suzuki, Negishi, Sonogashira, Buchwald-Hartwig Amination |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Suzuki, Buchwald-Hartwig Amination, C-O Coupling |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Suzuki, Buchwald-Hartwig Amination of hindered substrates |

| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Buchwald-Hartwig amination of aryl mesylates, trifluoromethylation |

Exploration in Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, allowing for the formation of chemical bonds under exceptionally mild conditions. mdpi.com This strategy relies on a photocatalyst (or photosensitizer) that, upon absorption of light, can engage in single-electron transfer (SET) with a substrate to generate highly reactive radical intermediates. mdpi.com Biphenyl derivatives have been investigated as promising organic photosensitizers due to their favorable photophysical properties and high versatility. mdpi.comresearchgate.net

Biphenyl-based photosensitizers can operate through two primary mechanisms:

Photo-oxidation: In this pathway, the excited photosensitizer accepts an electron from a substrate (co-initiator), generating a radical cation and the reduced form of the photosensitizer. This is common in systems using additives like amines. mdpi.comrsc.org

Photo-reduction: Here, the excited photosensitizer donates an electron to a substrate, resulting in a radical anion and the oxidized form of the photosensitizer. This mechanism is often observed when using onium salts like iodonium salts as co-initiators. mdpi.comresearchgate.net

The efficiency and mechanism of a biphenyl-based photosensitizer are dictated by its electronic structure, which can be tuned by introducing functional groups onto the aromatic rings. chemrxiv.orgresearchgate.net These substituents modify the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects its absorption spectrum, excited-state energies, and redox potentials. mdpi.com

The molecule this compound possesses a classic "push-pull" architecture. The methoxy group (-OCH₃) is an electron-donating group (the "push"), while the carbonyl within the acetonyl group (-CH₂COCH₃) is electron-withdrawing (the "pull"). This arrangement has significant implications for its potential as a photosensitizer:

Red-Shifted Absorption: Push-pull systems often exhibit absorption at longer wavelengths (a bathochromic or red shift) compared to the unsubstituted parent molecule. This is because the energy gap between the HOMO and LUMO is reduced, making it easier to excite the molecule with lower-energy visible light. chemrxiv.org

Charge-Transfer Character: Upon photoexcitation, these molecules can form an intramolecular charge-transfer (ICT) state, where electron density is moved from the donor (methoxy-phenyl) side to the acceptor (acetonyl-phenyl) side. This ICT character can enhance intersystem crossing to the triplet state, which is often the key reactive state in photoredox catalysis. researchgate.net

Tunable Redox Potentials: The electron-donating and electron-withdrawing groups directly influence the molecule's oxidation and reduction potentials. The methoxy group makes the molecule easier to oxidize, while the acetonyl group makes it easier to reduce. This allows for the precise tuning of the excited-state redox potentials to target specific substrate activations.

The study of functionalized biphenyl and terphenyl derivatives has shown that such push-pull substitutions lead to lower excitation energies, larger oscillator strengths, and longer fluorescence lifetimes, all of which are favorable properties for photoredox catalysis. chemrxiv.orgresearchgate.net These features promote the efficient generation of radical anions and improve the likelihood of productive electron transfer events. chemrxiv.org

The table below summarizes key photophysical properties for representative biphenyl derivatives, illustrating the effect of substitution.

| Compound | Absorption Max (λ_abs) | Emission Max (λ_em) | Excited State Energy (E₀,₀) | Notes |

| Biphenyl | ~250 nm | ~310 nm | ~4.18 eV | Unsubstituted core. Absorbs in UV region. |

| 4-Hydroxybiphenyl | ~260 nm | ~345 nm | ~3.84 eV | Hydroxyl group provides a slight red-shift. nih.gov |

| 4,4'-Biphenol | ~262 nm | ~350 nm | ~3.78 eV | Two electron-donating groups. nih.gov |

| 2-Amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile Derivatives | 320-380 nm | 420-550 nm | 2.58-2.90 eV | Highly functionalized systems with strong absorption into the visible range, designed for photoredox applications. mdpi.com |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of substituted biphenyls often relies on classic cross-coupling reactions, such as the Suzuki-Miyaura coupling, and electrophilic acylations like the Friedel-Crafts reaction. While effective, future research will undoubtedly focus on developing more sustainable and efficient synthetic routes to 4'-Acetonyl-4-methoxy-biphenyl.

Key areas of development include:

Greener Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a powerful tool for forming the biphenyl (B1667301) core. Future methodologies will likely focus on using water as a solvent, employing recyclable and highly efficient palladium catalysts with low catalyst loadings, and utilizing alternative energy sources like microwave irradiation to reduce reaction times and energy consumption. rsc.orgacs.orgelsevier.es The development of nickel-catalyzed cross-coupling reactions also presents a more cost-effective and sustainable alternative to palladium. nih.gov

Catalytic C-H Activation: A more atom-economical approach involves the direct C-H functionalization of the biphenyl core. Research into catalysts that can selectively introduce the acetonyl group onto a 4-methoxybiphenyl (B1664174) precursor would represent a significant advancement, eliminating the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. Developing a continuous flow process for the synthesis of this compound could lead to more efficient and reproducible production.

| Synthetic Method | Key Features for Future Development | Potential Advantages |

| Suzuki-Miyaura Coupling | Use of aqueous media, recyclable fluorous precatalysts, low catalyst loading. acs.orginovatus.es | Reduced environmental impact, cost-effectiveness, increased efficiency. |

| Friedel-Crafts Acylation | Employment of solid acid catalysts to replace traditional Lewis acids. | Easier catalyst separation, reduced waste, milder reaction conditions. |

| Direct C-H Acetonylation | Design of selective catalysts for direct functionalization. | Higher atom economy, fewer synthetic steps, reduced waste. |

| Flow Synthesis | Optimization of reaction parameters in a continuous flow reactor. | Enhanced safety, scalability, and process control. |

Advanced Computational Modeling for Precise Property Prediction and Reaction Design

Computational chemistry is an increasingly powerful tool for predicting molecular properties and guiding experimental work. For this compound, advanced computational modeling can provide valuable insights.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the electronic properties of this compound, such as its HOMO-LUMO gap, ionization potential, and electron affinity. doaj.orgekb.egichem.md These predictions are crucial for understanding the molecule's potential applications in organic electronics. kondratenko.com.ua Furthermore, DFT can be used to model the conformational preferences of the biphenyl core, which is known to exhibit atropisomerism depending on the steric bulk of its substituents. libretexts.orgstackexchange.comslideshare.net

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the reaction mechanisms of both the synthesis and potential derivatizations of this compound. This can help in optimizing reaction conditions and predicting the feasibility of novel transformations.

In Silico Screening for Biological Activity: While outside the direct scope of this materials-focused article, it is worth noting that computational docking studies could predict the binding affinity of this compound and its derivatives to various biological targets, guiding future research in medicinal chemistry.

| Computational Method | Application for this compound | Predicted Properties |

| Density Functional Theory (DFT) | Prediction of electronic and structural properties. jcsp.org.pknih.govresearchgate.netsemanticscholar.org | HOMO/LUMO energies, dipole moment, conformational stability. nih.gov |

| Molecular Dynamics (MD) | Simulation of molecular motion and conformational changes over time. | Torsional barriers for biphenyl rotation, solvent effects. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions and interactions in complex environments. | Enzyme-catalyzed transformations, interactions within a polymer matrix. |

Exploration of Uncharted Reactivity Pathways and Derivatizations

The chemical structure of this compound offers several sites for further chemical modification, opening up avenues for the synthesis of a diverse library of new compounds.

Reactions of the Acetonyl Group: The ketone functionality is a versatile handle for a wide range of chemical transformations. Future research could explore reactions such as:

Reductive Amination: To introduce nitrogen-containing functional groups, potentially leading to compounds with interesting biological or coordination properties.

Aldol and Knoevenagel Condensations: To extend the carbon chain and create more complex conjugated systems. wisdomlib.org

Willgerodt-Kindler Reaction: To convert the acetonyl group into a thioamide, a valuable synthon in organic synthesis.

Electrophilic Aromatic Substitution: The two phenyl rings, activated by the methoxy (B1213986) group and deactivated by the acetonyl group, present interesting possibilities for regioselective electrophilic substitution reactions like nitration, halogenation, and sulfonation. msu.edulibretexts.org The interplay of the electronic effects of the existing substituents could lead to novel substitution patterns.

Derivatization for Analytical Purposes: The ketone can be reacted with various derivatizing agents to facilitate its detection and quantification in complex matrices using techniques like HPLC. researchgate.netlibretexts.orgnih.gov

Integration into Advanced Functional Materials and Supramolecular Systems

The unique combination of a rigid biphenyl core with flexible and polar substituents makes this compound an attractive building block for advanced materials.

Organic Electronics: Biphenyl derivatives are widely used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their excellent charge transport properties and stability. alfa-chemistry.comrsc.orgresearching.cn Future work could involve incorporating this compound into the backbone of conjugated polymers or as a component in small molecule semiconductors. nih.govroyalsocietypublishing.org The methoxy and acetonyl groups can be used to fine-tune the solubility, morphology, and electronic properties of these materials.

Functional Polymers: The acetonyl group can serve as a reactive site for grafting onto polymer backbones or for post-polymerization modification. This could lead to the development of polymers with tailored properties, such as specific refractive indices, thermal stabilities, or affinities for certain analytes. Biphenyl-based polymers are also being explored for applications in gas separation membranes. nih.govresearchgate.net

Supramolecular Chemistry: The biphenyl unit can participate in π-π stacking interactions, while the methoxy and acetonyl groups can engage in hydrogen bonding and dipole-dipole interactions. acs.org This makes this compound a promising candidate for the design of self-assembling supramolecular structures, such as liquid crystals, gels, and molecular cages. mdpi.com The ability of biphenyl derivatives to form helical superstructures is an area of active research. acs.org

Q & A

Q. What are the established synthetic routes for 4'-Acetonyl-4-methoxy-biphenyl, and how can reaction conditions be optimized for laboratory-scale preparation?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to introduce the acetonyl and methoxy groups. For laboratory-scale optimization:

-

Catalyst Selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions or palladium catalysts for cross-coupling .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in cross-coupling, while dichloromethane is preferred for Friedel-Crafts .

-

Temperature Control : Maintain 80–100°C for cross-coupling to balance yield and side-product formation .

-

Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves biphenyl derivatives .

Example Reaction Conditions (Analogous Compounds) Catalyst: Pd(PPh₃)₄ (2 mol%)

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies methoxy (-OCH₃, δ ~3.8 ppm) and acetonyl (C=O, δ ~208 ppm) groups. 2D NMR (COSY, HSQC) resolves coupling patterns .

- X-ray Crystallography : Single-crystal X-ray diffraction confirms bond lengths and dihedral angles. SHELX software refines structural parameters .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ at m/z 256.1098) .

Q. What are the primary research applications of this compound in chemical and biological studies?

- Methodological Answer :

- Chemical Synthesis : Serves as a precursor for pharmaceuticals (e.g., kinase inhibitors) due to its biphenyl scaffold .

- Proteomics : Functionalized derivatives act as probes for protein-ligand interaction studies via fluorescence labeling .

- Material Science : Methoxy groups enhance solubility in polymer matrices for optoelectronic applications .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- DFT Validation : Compare calculated (B3LYP/6-311+G(d,p)) vs. experimental IR/NMR spectra to identify conformational discrepancies .

- Cross-Validation : Use multiple techniques (e.g., XRD for bond angles, NMR for substituent effects) to reconcile data .

- Error Analysis : Quantify uncertainties in computational models (e.g., solvent effects in Gaussian simulations) .

Q. How can researchers design experiments to investigate steric and electronic effects in this compound’s reactivity?

- Methodological Answer :

- Hammett Studies : Replace methoxy with electron-withdrawing groups (e.g., -NO₂) to assess electronic effects on reaction rates .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe mechanistic pathways in catalytic reactions .

- Steric Maps : Generate 3D molecular models (e.g., Mercury Software) to visualize steric hindrance at the acetonyl site .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Methodological Answer :

- Solvent Screening : Test mixed solvents (e.g., ethanol/water) to improve crystal nucleation .

- Temperature Gradients : Slow cooling (0.5°C/min) promotes single-crystal growth .

- SHELX Refinement : Resolve twinning or disorder using SHELXL’s TWIN/BASF commands .

Q. How does this compound compare to structurally related methoxy-substituted biphenyls in reactivity?

- Methodological Answer :

-

Reactivity Trends : The acetonyl group increases electrophilicity compared to 4-methoxybiphenyl, favoring nucleophilic aromatic substitution .

-

Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition at 220°C, higher than 4-methoxyphenol (180°C) due to biphenyl rigidity .

Comparative Properties (Analogous Compounds) Compound -------------------------------- This compound 4-Methoxyphenol

Q. What mechanistic insights can be gained from studying this compound’s photodegradation pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.